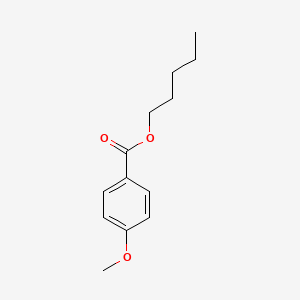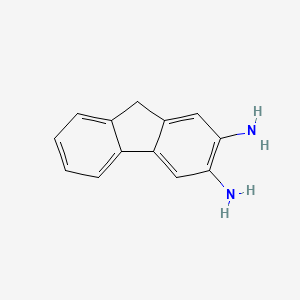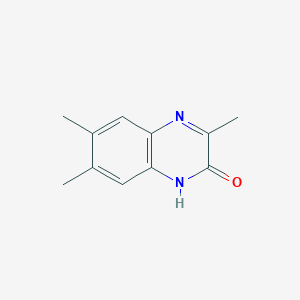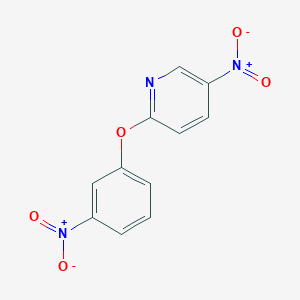
Piquizil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piquizil: is a chemical compound known for its bronchodilator properties. It is a 4-aminoquinazoline derivative that causes relaxation of respiratory smooth muscle in animals and has shown effectiveness in managing asthma in humans . This compound has been compared to a combination of theophylline, ephedrine, and phenobarbital in terms of its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Piquizil involves the formation of the quinazoline ring structure. One common method includes the reaction of anthranilic acid with formamide to form the quinazoline core, followed by further functionalization to introduce the amino group at the 4-position. The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : Piquizil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinazoline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: : The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and substituted quinazolines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry: : Piquizil is used as a model compound in the study of quinazoline derivatives and their chemical properties. It serves as a reference compound in the development of new synthetic methodologies for quinazoline-based drugs.
Biology: : In biological research, this compound is studied for its effects on respiratory smooth muscle and its potential as a bronchodilator. It is used in experiments to understand the mechanisms of action of bronchodilators and their interactions with biological targets.
Medicine: : this compound has been investigated for its therapeutic potential in the treatment of asthma and other respiratory conditions. Its effectiveness in relaxing respiratory smooth muscle makes it a candidate for further drug development and clinical trials.
Industry: : In the pharmaceutical industry, this compound is used as a reference standard in quality control and analytical testing of bronchodilator formulations
Mécanisme D'action
Piquizil exerts its effects by causing relaxation of respiratory smooth muscle. The exact molecular targets and pathways involved are not fully understood, but it is believed to interact with receptors and ion channels that regulate muscle contraction. This compound’s bronchodilator activity is comparable to that of theophylline, ephedrine, and phenobarbital, suggesting it may share similar mechanisms of action .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Piquizil is similar to other 4-aminoquinazoline derivatives, such as chloroquine and amodiaquine, which are known for their antimalarial properties. this compound is unique in its bronchodilator activity.
Uniqueness: : Unlike chloroquine and amodiaquine, which primarily target malaria parasites, this compound specifically targets respiratory smooth muscle, making it a valuable compound in the treatment of asthma and other respiratory conditions. Its ability to relax smooth muscle without significant side effects makes it a promising candidate for further drug development.
Propriétés
Numéro CAS |
21560-58-7 |
|---|---|
Formule moléculaire |
C19H26N4O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-methylpropyl 4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O4/c1-13(2)11-27-19(24)23-7-5-22(6-8-23)18-14-9-16(25-3)17(26-4)10-15(14)20-12-21-18/h9-10,12-13H,5-8,11H2,1-4H3 |
Clé InChI |
NXVJUZJOJFBHLG-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
SMILES canonique |
CC(C)COC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Autres numéros CAS |
21560-58-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






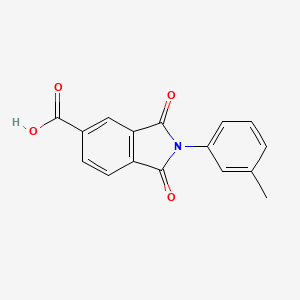
![Methyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1617889.png)

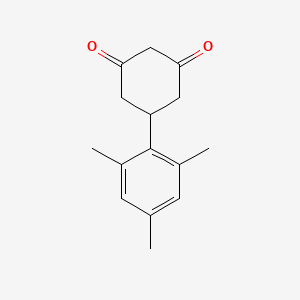
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2e)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B1617892.png)

